![molecular formula C14H23N8NaO9S3 B053587 Cefazolin sodium hydrate CAS No. 115850-11-8](/img/structure/B53587.png)
Cefazolin sodium hydrate
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Overview
Description
Cefazolin sodium hydrate is a first-generation cephalosporin antibiotic that is commonly used in the treatment of bacterial infections. It is a broad-spectrum antibiotic that is effective against a wide range of gram-positive and gram-negative bacteria. Cefazolin is a water-soluble, white crystalline powder that is administered intravenously or intramuscularly.
Scientific Research Applications
Toxicity Studies in Zebrafish Models
- Research has explored the embryotoxicity, cardiotoxicity, and neurotoxicity of cefazolin sodium impurities in zebrafish embryos and larvae, highlighting the significance of impurity profiling in drug safety (Chen et al., 2017).
Crystal Structure and Desolvation Behavior
- Studies on the hydrated crystal structures of cefazolin sodium have revealed insights into its desolvation behavior and molecular interactions, contributing to a better understanding of its physical and chemical properties (Stephenson & Diseroad, 2000).
Quantitative Analysis Techniques
- Innovative analytical methods, such as infrared spectrophotometry, have been developed for the quantitative analysis of cefazolin sodium in pharmaceutical forms. These techniques offer advantages like precision, low cost, and environmental sustainability (Rechelo et al., 2019).
Microbiological Assay Development
- Research has focused on creating microbiological assays for quantifying cefazolin in lyophilized powder form. These assays are essential for quality control in the pharmaceutical industry, offering reproducibility and cost-effectiveness (Pedroso & Salgado, 2014).
Stability Prediction in Intravenous Solutions
- Studies have investigated the stability of cefazolin sodium in various intravenous solutions, contributing to the understanding of its shelf life and clinical utilization (Bolós et al., 1987).
Evaluation of Physicochemical Properties
- Research has examined the effects of Consciousness Energy Healing Treatment on the physicochemical and thermal properties of cefazolin sodium. Such studies explore alternative medicine approaches to potentially enhance drug properties (Nayak et al., 2019).
Long-term Stability in Infusions
- The stability of cefazolin sodium in antibiotic infusions stored at specific temperatures has been analyzed, providing crucial information for hospital pharmacy practices (Galanti et al., 1996).
New Crystal Form Characterization
- Investigations into new forms of cefazolin sodium hydrate crystals have been conducted, aiming to enhance its chemical stability and potentially improve its efficacy (Hu et al., 2008).
properties
CAS RN |
115850-11-8 |
---|---|
Product Name |
Cefazolin sodium hydrate |
Molecular Formula |
C14H23N8NaO9S3 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
sodium;(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate |
InChI |
InChI=1S/C14H14N8O4S3.Na.5H2O/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21;;;;;;/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26);;5*1H2/q;+1;;;;;/p-1/t9-,12-;;;;;;/m1....../s1 |
InChI Key |
KHQJKXHCWOHDQD-HGUWTHONSA-M |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-].O.O.O.O.O.[Na+] |
SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-].O.O.O.O.O.[Na+] |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-].O.O.O.O.O.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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